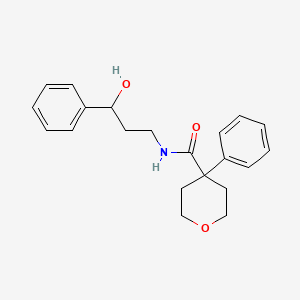

N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c23-19(17-7-3-1-4-8-17)11-14-22-20(24)21(12-15-25-16-13-21)18-9-5-2-6-10-18/h1-10,19,23H,11-16H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQSETNQEIHOKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the core structure. One common method involves the reaction of 3-hydroxy-3-phenylpropylamine with 4-phenyloxane-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde, while reduction of the carboxamide group can produce an amine derivative.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has highlighted the potential of N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide as an antitumor agent. Its structural features allow it to interact with specific biological targets, making it a candidate for development in cancer therapies. For instance, studies have shown that compounds with similar structures can selectively inhibit tumor-associated carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

Table 1: Antitumor Efficacy Comparison

Enzyme Inhibition

Carbonic Anhydrase Inhibitors

The compound has been studied for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes and are associated with several diseases. In vitro studies indicate that derivatives of this compound can selectively inhibit tumor-associated isoforms, providing a pathway for targeted cancer treatments .

Antiviral Properties

HIV Integration Inhibitors

Recent investigations into similar carboxamide derivatives have revealed their potential as inhibitors of HIV integrase, an essential enzyme for the viral replication cycle. The design of these compounds focuses on optimizing their structure to enhance binding affinity and inhibitory activity against the enzyme, suggesting that this compound could be explored within this context .

Table 2: Antiviral Activity of Related Compounds

| Compound Name | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HIV Integrase | TBD | |

| HPb | HIV Integrase | 0.37 | |

| HPd | HIV Integrase | 0.70 |

Drug Development and Formulation

Pharmaceutical Formulations

The compound's unique chemical structure allows for various formulation strategies, including oral and injectable forms. It can be integrated into complex drug delivery systems to improve bioavailability and therapeutic efficacy. Ongoing research aims to optimize these formulations for better patient outcomes .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study on Antitumor Efficacy

A study involving a syngeneic model of breast cancer demonstrated that compounds similar to this compound exhibited significant antitumor effects comparable to established treatments like SLC-0111 . -

HIV Integration Studies

Research focused on the inhibition of HIV integrase utilized derivatives of carboxamide compounds, revealing promising results in lowering viral loads in cell-based assays .

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in its binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester (Phenoperidin)

- Structural Differences : Replaces the oxane ring with a piperidine ring and substitutes the carboxamide group with an ethyl ester.

- Functional Implications: The piperidine ring (nitrogen-containing) may enhance basicity and interaction with opioid receptors, as Phenoperidin is classified as a narcotic . The ethyl ester group is more prone to hydrolysis than the carboxamide, suggesting shorter metabolic half-life compared to the target compound .

N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide

- Structural Differences : Features a cyclohexane ring and a chlorophenyl group instead of the oxane and phenyl substituents.

- The absence of a hydroxylated propyl chain reduces hydrogen-bonding capacity compared to the target compound .

- Applications : Such compounds are often explored as antioxidants or enzyme inhibitors, suggesting possible anti-inflammatory roles for the target compound .

N-(3-methoxypropyl)-3,6,6-trimethyl-4-oxo-5,6,7-trihydrobenzo[2,1-d]furan-2-carboxamide

- Structural Differences : Contains a fused benzo-furan ring system and a methoxypropyl side chain.

- Functional Implications :

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide and Analogs

- Lipophilicity : The target compound’s dual phenyl groups increase LogP compared to chlorophenyl or benzo-furan analogs, suggesting enhanced blood-brain barrier penetration .

Pharmacological and Regulatory Considerations

- Receptor Interactions: The hydroxyl and phenyl groups may facilitate interactions with opioid or GABA receptors, as seen in Phenoperidin and morphinan analogs . However, the oxane ring’s electronic effects could modulate affinity differently.

- Toxicity Risks: Structural similarity to regulated substances (e.g., Phenoperidin) warrants caution in drug development to avoid narcotic side effects .

- Regulatory Status : Compounds with 3-hydroxy-3-phenylpropyl motifs are often scrutinized under international drug control conventions, necessitating rigorous compliance checks .

Biological Activity

N-(3-hydroxy-3-phenylpropyl)-4-phenyloxane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a phenylpropyl group attached to a carboxamide moiety. Understanding its chemical properties is crucial for elucidating its biological functions.

Anticancer Properties

Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. Table 1 summarizes the IC50 values for different cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 37.4 | PI3K/AKT signaling pathway inhibition |

| HCT-116 | 8.9 | Induction of apoptosis via BAD expression |

| A549 (Lung Cancer) | 15.0 | HDAC inhibition |

Mechanism of Action : The compound has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. In studies, treatment with this compound resulted in a significant decrease in PI3K and AKT gene expression while increasing the expression of the pro-apoptotic gene BAD, indicating its potential as an anticancer agent .

Case Studies

- Study on Human Colorectal Cancer Cells : A study evaluated the effects of this compound on Caco-2 and HCT-116 cells. The results indicated that the compound significantly inhibited cell growth at concentrations as low as 1 µM, with apoptosis confirmed through flow cytometry analysis .

- HDAC Inhibition : Another study focused on the compound's ability to act as a histone deacetylase (HDAC) inhibitor. It was found that the incorporation of specific substituents significantly enhanced its inhibitory activity against HDACs, leading to increased differentiation and apoptosis in tumor cells .

Computational Studies

Molecular docking studies have provided insights into how this compound interacts with its biological targets. The compound was shown to fit well within the binding sites of PI3Kα, suggesting strong ligand-receptor interactions mediated by hydrophobic and hydrogen bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.